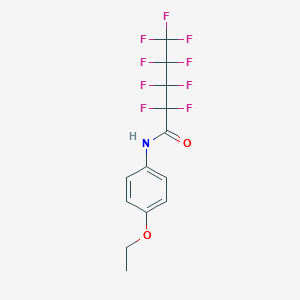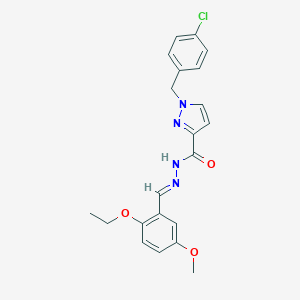![molecular formula C25H19ClN4O3 B448835 4-[((E)-2-{[1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]CARBONYL}HYDRAZONO)METHYL]PHENYL BENZOATE](/img/structure/B448835.png)
4-[((E)-2-{[1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]CARBONYL}HYDRAZONO)METHYL]PHENYL BENZOATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[((E)-2-{[1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]CARBONYL}HYDRAZONO)METHYL]PHENYL BENZOATE is a complex organic compound that features a combination of pyrazole, hydrazone, and benzoate functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[((E)-2-{[1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]CARBONYL}HYDRAZONO)METHYL]PHENYL BENZOATE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction.
Formation of the Hydrazone Linkage: The hydrazone linkage is formed by reacting the pyrazole derivative with a hydrazine derivative.
Esterification: The final step involves the esterification of the hydrazone derivative with benzoic acid or its derivatives under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring and the hydrazone linkage.
Reduction: Reduction reactions can target the carbonyl groups and the hydrazone linkage.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Applications De Recherche Scientifique
4-[((E)-2-{[1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]CARBONYL}HYDRAZONO)METHYL]PHENYL BENZOATE has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly those targeting inflammation and cancer.
Materials Science: Its unique structure may be useful in the development of new materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
Mécanisme D'action
The mechanism of action of 4-[((E)-2-{[1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]CARBONYL}HYDRAZONO)METHYL]PHENYL BENZOATE involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, while the hydrazone linkage can form reversible covalent bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenyl Benzoate: Similar ester structure but lacks the pyrazole and hydrazone functionalities.
4-Methylphenyl Benzoate: Similar ester structure with a methyl group instead of the chlorobenzyl group.
Ethyl Benzoate: A simpler ester with an ethyl group instead of the complex pyrazole-hydrazone structure.
Uniqueness
The uniqueness of 4-[((E)-2-{[1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]CARBONYL}HYDRAZONO)METHYL]PHENYL BENZOATE lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity not found in simpler esters.
Propriétés
Formule moléculaire |
C25H19ClN4O3 |
|---|---|
Poids moléculaire |
458.9g/mol |
Nom IUPAC |
[4-[(E)-[[1-[(4-chlorophenyl)methyl]pyrazole-3-carbonyl]hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C25H19ClN4O3/c26-21-10-6-19(7-11-21)17-30-15-14-23(29-30)24(31)28-27-16-18-8-12-22(13-9-18)33-25(32)20-4-2-1-3-5-20/h1-16H,17H2,(H,28,31)/b27-16+ |
Clé InChI |
OTDXSKDPVRVBMS-JVWAILMASA-N |
SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=NN(C=C3)CC4=CC=C(C=C4)Cl |
SMILES isomérique |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=NN(C=C3)CC4=CC=C(C=C4)Cl |
SMILES canonique |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=NN(C=C3)CC4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


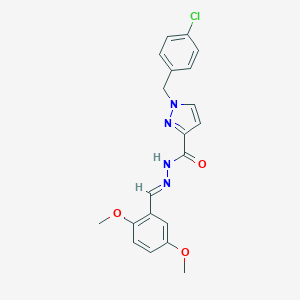
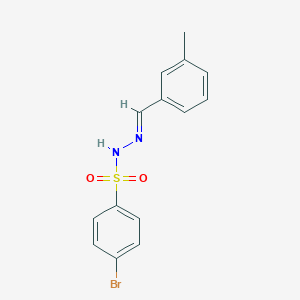
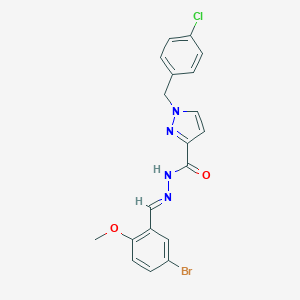
![N'-[1-(1-adamantyl)ethylidene]-2-(4-methoxyphenyl)acetohydrazide](/img/structure/B448756.png)
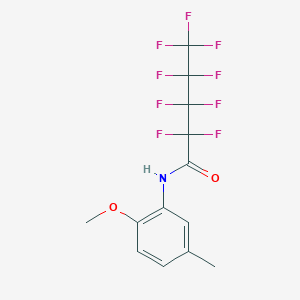
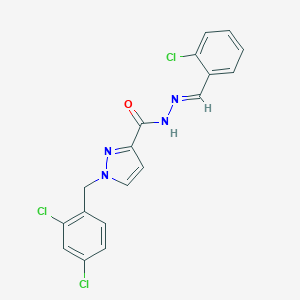
![N'-bicyclo[2.2.1]hept-2-ylidene-3-methoxybenzohydrazide](/img/structure/B448765.png)
![2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluoro-1-[4-(4-nitrophenyl)piperazin-1-yl]nonan-1-one](/img/structure/B448766.png)
![N'-(3-bromobenzylidene)-2-({5-[(4-iodo-2-methylanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide](/img/structure/B448768.png)
![N-{3-[N-(2-methyl-3-furoyl)ethanehydrazonoyl]phenyl}cyclopropanecarboxamide](/img/structure/B448769.png)
![2-({5-[(4-iodo-2-methylanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-(3,4,5-trimethoxybenzylidene)acetohydrazide](/img/structure/B448770.png)

